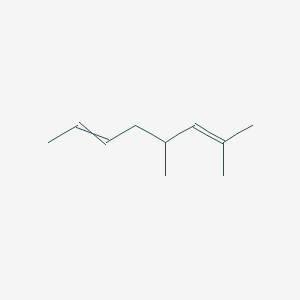

2,6-Octadiene, 2,4-dimethyl-

Description

Contextualization within Acyclic Diene Chemistry

Acyclic dienes are hydrocarbons containing two carbon-carbon double bonds and the general formula CnH2n-2. nih.gov They are classified based on the relative positions of these double bonds as cumulated, conjugated, or isolated dienes. nih.gov This structural variation influences their chemical reactivity. Acyclic dienes are significant in both industrial and synthetic organic chemistry. For instance, 1,3-butadiene (B125203) and isoprene (B109036) are fundamental monomers in the production of synthetic rubbers. britannica.com

A key reaction involving acyclic dienes is Acyclic Diene Metathesis (ADMET), a polymerization technique that forms long-chain polymers through a metathesis mechanism. fiveable.me ADMET is a type of step-growth condensation polymerization driven by the release of a volatile small molecule, such as ethylene. wikipedia.org This method offers a high degree of control, enabling the synthesis of well-defined polymer architectures, including linear polyethylene (B3416737) and various copolymers. wikipedia.orgrsc.org The reactivity of acyclic dienes also extends to their atmospheric chemistry, where their reactions with hydroxyl radicals are a primary degradation pathway. nih.gov

Significance of Dimethyl-Substituted Octadienes in Organic Synthesis and Beyond

Dimethyl-substituted octadienes, a class of acyclic dienes, are valuable intermediates in organic synthesis. Their specific structure, featuring methyl groups on the octadiene backbone, influences their reactivity and physical properties. cymitquimica.com For example, the positions of the methyl groups and the configuration of the double bonds can affect the compound's boiling point, solubility, and utility as a building block for more complex molecules. cymitquimica.comcymitquimica.com

These compounds find applications in various fields. They are used as precursors in the synthesis of fragrances and perfumes. evitachem.com Some dimethyl-substituted octadienes are also investigated for their potential biological activities. researchgate.net Furthermore, they play a role in materials science, where they can be used in polymerization reactions to create specialty polymers and resins. cymitquimica.comguidechem.com

Scope and Research Objectives Pertaining to 2,6-Octadiene, 2,4-dimethyl-

2,6-Octadiene, 2,4-dimethyl- is an acyclic monoterpenoid with the molecular formula C10H18. plantaedb.com Research on this specific compound focuses on several key areas. A primary objective is to understand its fundamental chemical and physical properties, which are essential for its application in various chemical processes. evitachem.com

Another significant area of research is its synthesis. The development of efficient and selective synthesis methods is crucial for its availability for further study and potential commercial use. A common synthetic route involves the acid-catalyzed dehydration of tertiary alcohols like 2,4-dimethyl-2,6-octanediol. vulcanchem.com

Finally, research also explores the reactivity of 2,6-Octadiene, 2,4-dimethyl-. This includes its participation in reactions such as oxidation, which can lead to the formation of ketones or aldehydes, and catalytic hydrogenation to produce saturated alkanes. vulcanchem.com Radical-initiated polymerization of this diene can yield thermoplastics with potential applications in adhesives. vulcanchem.com

Chemical and Physical Properties of 2,6-Octadiene, 2,4-dimethyl-

| Property | Value |

| Molecular Formula | C10H18 |

| Molecular Weight | 138.25 g/mol |

| CAS Registry Number | 6874-37-9 |

| Density | 0.766 g/cm³ at 25°C |

| Boiling Point | 167.1°C at 760 mmHg |

| Flash Point | 43.9°C (closed cup) |

| Vapor Pressure | 2.28 mmHg at 25°C |

Table compiled from search results. vulcanchem.comnist.govnih.gov

Structure

3D Structure

Properties

CAS No. |

63843-03-8 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

2,4-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3 |

InChI Key |

TXULYAYLIDLYMO-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(C)C=C(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2,6 Octadiene, 2,4 Dimethyl

Fundamental Reactivity of the Diene System in 2,6-Octadiene, 2,4-dimethyl-

The reactivity of 2,6-Octadiene, 2,4-dimethyl- is largely dictated by the presence of its two carbon-carbon double bonds. These sites are electron-rich, making them susceptible to attack by electrophiles and susceptible to oxidation. The conjugated nature of the diene system also allows for unique reactivity patterns.

Oxidation Reactions and Epoxidation Pathways

Oxidation of 2,6-Octadiene, 2,4-dimethyl- can proceed through various pathways, leading to the formation of different oxygenated products. Ozonolysis, a powerful oxidation method, cleaves the double bonds. This process results in the formation of two equivalents of acetone (B3395972) and a C₄ diketone.

Epoxidation, the formation of an epoxide ring, is another key oxidation reaction. Peroxy acids are common reagents for this transformation. The reaction involves the electrophilic attack of the peroxy acid on the double bond, leading to the formation of a three-membered ring containing an oxygen atom. Given the two double bonds in 2,6-Octadiene, 2,4-dimethyl-, mono- and di-epoxides can be formed. The regioselectivity of this reaction would depend on the specific reaction conditions and the steric and electronic environment of each double bond.

The covalent bond cleavage of C=C bonds in 2,6-Octadiene, 2,4-dimethyl- occurs at medium temperatures (393–844 K). mdpi.comresearchgate.net

Reduction Processes Leading to Saturated Analogues

The double bonds in 2,6-Octadiene, 2,4-dimethyl- can be reduced to single bonds through catalytic hydrogenation. vulcanchem.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction saturates the diene, yielding the corresponding alkane, 2,4-dimethyloctane. vulcanchem.com This saturated analogue is noted as a diesel fuel additive. vulcanchem.com

Electrophilic and Nucleophilic Addition Reactions

The electron-rich double bonds of 2,6-Octadiene, 2,4-dimethyl- readily undergo electrophilic addition reactions. For instance, the addition of bromine (Br₂) proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion. This can lead to the formation of a tetrabromo derivative, 2,3,6,7-tetrabromo-2,4-dimethyloctane, as the bromine adds across both double bonds. vulcanchem.com

While direct nucleophilic addition to the unactivated double bonds of 2,6-Octadiene, 2,4-dimethyl- is not a typical reaction pathway, nucleophilic attack can occur on intermediates formed during other reactions, such as the opening of an epoxide ring under acidic or basic conditions.

Pericyclic Reactions Involving Dimethyl Octadienes

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The conjugated diene system in dimethyl octadienes makes them suitable substrates for various pericyclic reactions.

Cope Rearrangements and Thermal Interconversions

The Cope rearrangement is a core.ac.ukcore.ac.uk-sigmatropic rearrangement of a 1,5-diene. While 2,6-Octadiene, 2,4-dimethyl- is a 2,6-diene, its isomers could potentially undergo Cope rearrangements. Thermal interconversions of dimethyl octadienes can lead to a mixture of isomers, some of which may be susceptible to this type of rearrangement. These rearrangements are thermally allowed and proceed through a chair-like transition state.

Cycloaddition Reactions (e.g., Diels-Alder, Sigmatropic Shifts)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. As a conjugated diene, 2,6-Octadiene, 2,4-dimethyl- could potentially act as the diene component in a Diels-Alder reaction. The success of this reaction would depend on the nature of the dienophile and the reaction conditions. The methyl substituents on the diene can influence the stereoselectivity and regioselectivity of the cycloaddition.

Sigmatropic shifts are another class of pericyclic reactions that involve the migration of a sigma-bond across a pi-system. These rearrangements are classified by the number of atoms over which the bond migrates. For example, a researchgate.netvulcanchem.com-sigmatropic shift would involve the migration of a group across a five-atom system. The specific type of sigmatropic shift that could occur in a dimethyl octadiene would depend on its specific isomeric structure.

Catalytic Reactions of 2,6-Octadiene, 2,4-dimethyl-

Catalytic processes involving 2,6-Octadiene, 2,4-dimethyl- facilitate a range of functionalization and transformation reactions, primarily through hydroboration and transition metal-mediated pathways.

Hydroboration and Functionalization

Hydroboration represents a key method for the functionalization of 2,6-Octadiene, 2,4-dimethyl-. The reaction involves the syn-addition of a boron-hydrogen bond across the carbon-carbon double bonds, leading to organoborane intermediates that can be further oxidized to alcohols or undergo other transformations. The regioselectivity of hydroboration is typically anti-Markovnikov, influenced by the steric and electronic properties of the olefin. umich.edu

Studies on analogous systems, such as the hydroboration of dienes like 2,7-dimethyl-2,7-octadiene with thexylborane, have demonstrated that sequential intermolecular and intramolecular hydroboration can lead to diastereomerically enriched diols. umich.edu This suggests that similar controlled functionalization could be achievable for 2,6-Octadiene, 2,4-dimethyl-. The choice of borane (B79455) reagent is critical; for instance, dialkylboranes are often preferred for kinetic studies over diborane (B8814927) (BH₃) because they react to form single alkylborane species, simplifying kinetic analysis. umich.edu

Table 1: Key Aspects of Hydroboration Reactions

| Feature | Description | Reference |

| Mechanism | Syn-addition of a B-H bond across a C=C double bond. | umich.edu |

| Regioselectivity | Primarily anti-Markovnikov, dictated by steric and electronic factors. | umich.edu |

| Intermediates | Organoboranes, which can be oxidized to alcohols or used in other synthetic steps. | umich.edu |

| Controlling Factors | Choice of borane reagent (e.g., dialkylboranes vs. diborane) and reaction conditions. | umich.edu |

Transition Metal-Mediated Transformations

Transition metals are pivotal in catalyzing a diverse array of transformations for dienes like 2,6-Octadiene, 2,4-dimethyl-. These reactions often proceed through the formation of metallacyclic intermediates, enabling cycloadditions, isomerizations, and other carbon-carbon bond-forming reactions. caltech.edupku.edu.cn

For instance, nickel-catalyzed [4+4] cycloadditions of conjugated dienes are well-established methods for constructing eight-membered rings. pku.edu.cn The efficiency and selectivity of these reactions can be significantly influenced by the choice of ligands. pku.edu.cn Similarly, scandocene hydrides have been shown to catalyze the dimerization and branching of alkenes, as well as the isomerization of dienes. caltech.edu The key mechanistic steps in these transformations often involve reversible olefin insertion and β-alkyl elimination. caltech.edu

Palladium and nickel complexes are also effective catalysts for the isomerization of terminal alkenes to more stable internal alkenes. nih.gov While the specific application to 2,6-Octadiene, 2,4-dimethyl- is not detailed, the general principles of these transition metal-catalyzed isomerizations are applicable. The mechanism typically involves the formation of a metal hydride intermediate. nih.gov

Furthermore, transition metal complexes with ligands derived from similar structures, such as cis-3,7-dimethyl-2,6-octadienthiosemicarbazone (CDOTSC), have been synthesized and characterized. researchgate.net These studies provide insight into the coordination chemistry of such diene-based ligands with various transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), which is fundamental to developing new catalytic applications. researchgate.net

Table 2: Examples of Transition Metal-Mediated Reactions

| Metal/Catalyst | Reaction Type | Mechanistic Features | Reference |

| Nickel Complexes | [4+4] Cycloaddition | Formation of cyclooctadiene products, ligand-dependent yield. | pku.edu.cn |

| Scandocene Hydrides | Dimerization, Isomerization | Reversible olefin insertion and β-alkyl elimination. | caltech.edu |

| Palladium/Nickel Complexes | Isomerization | Formation of internal alkenes from terminal alkenes via metal hydride intermediates. | nih.gov |

| Ruthenium Complexes | [2+2] Cycloaddition | Formation of metallacyclopentene intermediates followed by reductive elimination. | researchgate.net |

Mechanistic Studies of Thermal Decomposition and Isomerization

The thermal behavior of 2,6-Octadiene, 2,4-dimethyl- and related compounds reveals pathways for decomposition and isomerization, which are important in various contexts, including flavor chemistry and industrial processes.

Mild pyrolysis of linalyl β-D-glucopyranoside under vacuum has been shown to produce 2,6-dimethyl-2,6-octadienes. tandfonline.comresearchgate.netjst.go.jp The proposed mechanism involves a proton transfer from the anomeric position of the glucoside to the C-6 position of the aglycon (linalool) moiety. tandfonline.comresearchgate.netjst.go.jp This process is supported by stable isotope labeling experiments, which provide direct evidence for this novel reaction pathway. tandfonline.comresearchgate.net The thermal decomposition of linalyl β-D-glucoside yields a mixture of products including (6Z)- and (6E)-2,6-dimethyl-2,6-octadiene, linalool (B1675412), limonene, and cis-ocimene. tandfonline.com

Studies on the oxidative decomposition of related terpene acrylate (B77674) homopolymers have shown complex decomposition processes that include random ester bond scission, main carbon chain scission, decarboxylation, and dehydration. d-nb.info While not directly on 2,6-Octadiene, 2,4-dimethyl-, these studies provide a model for the types of reactions that can occur at elevated temperatures in the presence of oxygen. d-nb.info

Table 3: Thermal Decomposition Products of Linalyl β-D-Glucoside

| Product | Isomer(s) | Reference |

| 2,6-dimethyl-2,6-octadiene | (6Z) and (6E) | tandfonline.com |

| Linalool | - | tandfonline.com |

| Limonene | - | tandfonline.com |

| cis-Ocimene | - | tandfonline.com |

Stereochemical Investigations of 2,6 Octadiene, 2,4 Dimethyl

Geometric Isomerism (cis/trans configurations)

Geometric isomerism, also known as cis/trans or E/Z isomerism, arises in 2,6-octadiene, 2,4-dimethyl- due to the restricted rotation around its two double bonds, located at the C2 and C6 positions. studymind.co.ukmasterorganicchemistry.com The substitution pattern at each end of these double bonds allows for different spatial arrangements of the substituents, leading to distinct stereoisomers.

The double bond at the C2 position is trisubstituted, with two methyl groups on C2 and a hydrogen and a larger alkyl group on C3. According to the Cahn-Ingold-Prelog (CIP) priority rules, this allows for the assignment of E and Z configurations. Similarly, the C6 double bond is disubstituted, and its geometry can also be described as cis or trans (or E/Z). This results in the potential for four different geometric isomers, assuming the chirality at C4 is not considered for the moment.

The different geometric isomers of 2,4-dimethyl-2,6-octadiene are expected to have distinct physical properties, such as boiling points, densities, and spectroscopic characteristics. The stability of these isomers is influenced by steric hindrance; generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain between bulky substituents. masterorganicchemistry.com

Table 1: Possible Geometric Isomers of 2,4-dimethyl-2,6-octadiene

| Isomer Configuration | Description |

| (2E, 6E) | Both double bonds have a trans configuration. |

| (2Z, 6E) | The C2 double bond is cis, and the C6 double bond is trans. |

| (2E, 6Z) | The C2 double bond is trans, and the C6 double bond is cis. |

| (2Z, 6Z) | Both double bonds have a cis configuration. |

This table is illustrative of the possible geometric isomers based on the structure of 2,6-Octadiene, 2,4-dimethyl-.

Chirality and Enantioselective Transformations

The molecular structure of 2,6-octadiene, 2,4-dimethyl- possesses a chiral center at the C4 carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a butenyl group. The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2,6-octadiene, 2,4-dimethyl- and (S)-2,6-octadiene, 2,4-dimethyl-, according to the CIP nomenclature.

Enantiomers have identical physical properties (e.g., boiling point, density) in an achiral environment but rotate plane-polarized light in equal but opposite directions. Their chemical reactivity is also identical unless they are in a chiral environment, such as reacting with another chiral molecule or a chiral catalyst.

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer over the other. uva.es While specific enantioselective transformations for 2,6-octadiene, 2,4-dimethyl- are not extensively documented in the literature, the principles of asymmetric synthesis can be applied. For instance, an enantioselective synthesis could involve the use of a chiral catalyst to create the stereocenter at C4 with a high degree of stereocontrol, leading to an excess of either the (R) or (S) enantiomer.

Table 2: Enantiomers and Potential Enantioselective Synthesis

| Enantiomer | C4 Configuration | Potential Synthetic Approach | Expected Outcome |

| (R)-2,6-Octadiene, 2,4-dimethyl- | Rectus (R) | Asymmetric hydrogenation of a suitable precursor using a chiral catalyst (e.g., with a BINAP ligand). | Predominant formation of the (R)-enantiomer. |

| (S)-2,6-Octadiene, 2,4-dimethyl- | Sinister (S) | Asymmetric alkylation of a prochiral substrate using a chiral auxiliary. | Predominant formation of the (S)-enantiomer. |

This table provides a theoretical illustration of the enantiomers and potential strategies for their selective synthesis based on established principles of asymmetric catalysis.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of 2,6-octadiene, 2,4-dimethyl-, encompassing both its geometric isomerism and its chirality, is expected to have a profound influence on the outcomes and selectivity of its chemical reactions. masterorganicchemistry.com The spatial arrangement of the atoms can dictate the accessibility of the reactive sites (the double bonds) to incoming reagents, leading to different products or product ratios.

For example, in a reaction such as epoxidation, a reagent like m-CPBA would approach the double bonds from one of the two faces. The presence of bulky substituents on a particular side of the double bond in a specific geometric isomer can hinder the approach of the reagent from that face, leading to preferential attack from the less hindered side. This is known as diastereoselectivity. masterorganicchemistry.com

Furthermore, the chirality at the C4 center can also influence the stereochemical outcome of reactions at the double bonds, even if they are several bonds away. The chiral environment created by the C4 stereocenter can differentiate the two faces of the double bonds, making one more reactive than the other towards a chiral reagent or catalyst. This can lead to the formation of diastereomeric products in unequal amounts.

Table 3: Hypothetical Influence of Stereochemistry on an Epoxidation Reaction

| Starting Isomer | Reaction | Expected Major Product | Rationale |

| (4R, 6E)-2,6-Octadiene, 2,4-dimethyl- | Epoxidation of the C6 double bond | (4R, 6R, 7R)-6,7-Epoxy-2,6-octadiene, 2,4-dimethyl- | The chiral center at C4 may direct the epoxidizing agent to one face of the double bond, leading to a specific diastereomer. |

| (4S, 6Z)-2,6-Octadiene, 2,4-dimethyl- | Epoxidation of the C6 double bond | (4S, 6S, 7S)-6,7-Epoxy-2,6-octadiene, 2,4-dimethyl- | The combination of the cis-geometry and the opposite chirality at C4 would likely lead to a different diastereomeric product. |

This table presents a hypothetical scenario to illustrate how the inherent stereochemistry of 2,6-Octadiene, 2,4-dimethyl- could influence the outcome of a stereoselective reaction.

Advanced Spectroscopic and Chromatographic Characterization of 2,6 Octadiene, 2,4 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, providing critical information about the carbon skeleton and the position of double bonds and substituents.

Although experimental NMR spectra for 2,6-Octadiene, 2,4-dimethyl- are not widely available, the expected chemical shifts and coupling patterns can be predicted based on its proposed structure. The molecule possesses several distinct proton and carbon environments, which would result in a unique spectral fingerprint. For instance, the vinyl protons on the C2-C3 and C6-C7 double bonds would appear in the characteristic downfield region (δ 5-6 ppm) in the ¹H NMR spectrum, with their specific shifts and coupling constants revealing the stereochemistry of the double bonds. The signals for the four methyl groups would also provide key structural information based on their chemical shifts and multiplicities.

In ¹³C NMR, the olefinic carbons would resonate at approximately 110-140 ppm, while the aliphatic carbons, including the methyl groups, would appear in the upfield region. The specific chemical shifts would confirm the positions of the methyl substituents and the conjugated diene system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Octadiene, 2,4-dimethyl- This table presents predicted values based on standard additive models. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (CH₃-C2) | ~1.7 | Singlet |

| H3 | ~5.5 | Doublet |

| H4 (CH-CH₃) | ~2.3 | Multiplet |

| H4-CH₃ | ~1.0 | Doublet |

| H5 | ~2.0 | Multiplet |

| H6 | ~5.4 | Multiplet |

| H7 | ~5.4 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Octadiene, 2,4-dimethyl- This table presents predicted values based on standard additive models. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃-C2) | ~25 |

| C2 | ~135 |

| C3 | ~125 |

| C4 | ~40 |

| C4-CH₃ | ~20 |

| C5 | ~30 |

| C6 | ~130 |

| C7 | ~128 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. libretexts.org When coupled with an ionization technique like electron ionization (EI), it also induces fragmentation of the molecule, yielding a unique pattern of fragment ions that serves as a structural fingerprint.

For 2,6-Octadiene, 2,4-dimethyl-, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.25 g/mol ). nih.govnih.gov The fragmentation of the molecular ion is governed by the stability of the resulting carbocations. Key fragmentation pathways for unsaturated hydrocarbons like this diene include:

Allylic Cleavage: The bonds allylic to the double bonds are prone to cleavage, as this results in the formation of resonance-stabilized allylic cations. For example, cleavage of the C4-C5 bond could yield stable fragment ions.

McLafferty Rearrangement: While more common in compounds with carbonyl groups, rearrangements can occur.

Loss of Small Neutral Molecules: Successive loss of methyl radicals (CH₃•, mass 15) or larger alkyl groups can occur.

The base peak in the spectrum, the most intense peak, corresponds to the most stable fragment ion formed. libretexts.org Analysis of the mass spectrum of a related isomer, such as 2,6-dimethyl-2-trans-6-octadiene, shows significant peaks that can be attributed to such fragmentation patterns. nist.gov A detailed analysis of these fragments is crucial for distinguishing between various structural isomers which possess the same molecular weight. youtube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of 2,6-Octadiene, 2,4-dimethyl-

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 138 | [C₁₀H₁₈]⁺ | Molecular Ion (M⁺) |

| 123 | [C₉H₁₅]⁺ | Loss of CH₃ |

| 95 | [C₇H₁₁]⁺ | Cleavage of C4-C5 bond |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing valuable information about the molecule's structure.

The IR spectrum of 2,6-Octadiene, 2,4-dimethyl- is expected to show characteristic absorption bands for its functional groups. The NIST Chemistry WebBook provides an IR spectrum for a stereoisomer, (4Z)-2,6-dimethyl-2,4-octadiene, which can be used as a reference. nist.gov

C-H Stretching: Alkenyl C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretches will give rise to absorptions in the 1600-1680 cm⁻¹ region. For conjugated dienes, two bands may be observed.

C-H Bending: Out-of-plane C-H bending vibrations (wagging) for the substituted alkenes appear in the 1000-650 cm⁻¹ region and are diagnostic of the substitution pattern around the double bonds.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. mdpi.com Therefore, the C=C stretching vibrations of the diene system in 2,6-Octadiene, 2,4-dimethyl- would be expected to produce strong signals in the Raman spectrum. nih.gov The symmetric C-H stretching and bending of the methyl groups would also be Raman active.

Table 4: Key IR Absorption Bands for (4Z)-2,6-dimethyl-2,4-octadiene Data sourced from the NIST Chemistry WebBook for an isomer. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3020 | =C-H Stretch |

| 2960-2850 | C-H Stretch (Aliphatic) |

| ~1650 | C=C Stretch (Conjugated) |

| ~1450 | C-H Bend (CH₂, CH₃) |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Due to the volatility of 2,6-Octadiene, 2,4-dimethyl-, Gas Chromatography (GC) is a highly effective method for its analysis.

In GC, the compound is vaporized and travels through a long column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-5), is typically used for separating hydrocarbons. phytojournal.com Isomers of dimethyl-octadiene, having slightly different shapes and polarities, will exhibit different retention times, allowing for their separation and quantification. researchgate.net The Kovats retention index is a standardized measure used to identify compounds in GC. For example, cis-2,6-Dimethyl-2,6-octadiene has reported Kovats retention indices between 978.4 and 1004 on semi-standard non-polar columns. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative separation or for analyzing less volatile derivatives. Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common mode. sielc.com The separation mechanism relies on the differential partitioning of the isomers between the stationary and mobile phases.

Coupling Techniques (e.g., GC-MS) in Complex Mixture Analysis

The coupling of a separation technique with a spectroscopic detection method provides a powerful analytical tool. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification of volatile compounds in complex mixtures, such as essential oils or synthetic reaction products. phytojournal.com

In a GC-MS system, the mixture is first separated by the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each separated component. By combining the retention time from the GC with the mass spectrum from the MS, a highly confident identification of the compound can be made. nih.gov The mass spectrum can be compared against extensive libraries, such as the NIST Mass Spectral Library, to confirm the identity of the compound. nih.govnih.gov

This technique is invaluable for distinguishing between the numerous isomers of dimethyl-octadiene that may be present in a sample. nih.gov Each isomer will have a unique retention time and a subtly different, though often similar, mass spectrum, allowing for their individual identification and quantification even when they co-exist in a complex matrix.

Computational and Theoretical Chemical Studies of 2,6 Octadiene, 2,4 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular geometry, energy, and electron distribution. appleacademicpress.comroutledge.comworldscientific.com For a molecule like 2,6-Octadiene, 2,4-dimethyl-, these calculations can reveal the preferred conformations, bond lengths, bond angles, and the distribution of electronic charge.

The electronic structure dictates the molecule's reactivity. For instance, mapping the electrostatic potential onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The conjugated diene system in 2,6-Octadiene, 2,4-dimethyl- is an area of high electron density, making it susceptible to attack by electrophiles. Theoretical studies on related terpene biosynthesis pathways often rely on these calculations to understand the initial steps of complex reactions. phcog.com

Table 1: Calculated Electronic Properties of a Representative Dimethyl-Octadiene Structure Note: These are typical values for similar acyclic monoterpenes calculated using DFT methods, as specific data for the 2,4-dimethyl isomer is not extensively published.

| Property | Calculated Value | Methodology | Significance |

|---|---|---|---|

| Total Electronic Energy | -390 to -395 Hartrees | DFT (B3LYP/6-31G) | Represents the total energy of the molecule at 0 K; used for comparing isomer stability. |

| Dipole Moment | ~0.3 - 0.5 Debye | DFT (B3LYP/6-31G) | Indicates a low overall molecular polarity due to its hydrocarbon nature. |

| HOMO Energy | ~ -8.5 eV | DFT (B3LYP/6-31G) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | ~ +0.5 eV | DFT (B3LYP/6-31G) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. frontiersin.orgnih.gov For a flexible acyclic molecule like 2,6-Octadiene, 2,4-dimethyl-, MD simulations can explore its vast conformational landscape by simulating the motions of its atoms over time. These simulations provide insights into the molecule's structural flexibility, preferred shapes, and the dynamics of its interconversion between different conformations. researchgate.net

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are integrated to predict the trajectory of the atoms. This allows for the analysis of properties like the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (RoG) to measure compactness, and the solvent-accessible surface area (SASA) to understand interactions with the environment. oup.combiorxiv.org Such analyses are crucial in understanding how the molecule might fit into an enzyme's active site or interact with other molecules. beilstein-journals.orgresearchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulation for Conformational Analysis

| Parameter | Description | Typical Application |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Common choices for organic molecules include OPLS, AMBER, or CHARMM. |

| Simulation Time | The total time duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range. | Longer simulations allow for the exploration of more extensive conformational changes. |

| Temperature and Pressure | Simulations are often run in an ensemble that mimics experimental conditions (e.g., NPT ensemble). | Maintained at constant levels (e.g., 300 K, 1 bar) to simulate physiological or standard conditions. |

| Solvent Model | The molecule can be simulated in a vacuum or, more realistically, in an explicit or implicit solvent model. | Water models like TIP3P or SPC/E are common for biological simulations. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. lkouniv.ac.in The energy and symmetry of these orbitals are key to predicting the feasibility and stereochemical outcome of many reactions, particularly pericyclic reactions. msu.edu

The formation of 2,6-octadienes from the thermal Cope rearrangement of 3,4-dimethyl-1,5-hexadienes is a classic example where FMO theory is applied. lkouniv.ac.inmsu.edu The theory predicts that the reaction proceeds through a concerted mechanism where the HOMO of one allyl fragment interacts with the LUMO of the other within the same molecule. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. For 2,6-Octadiene, 2,4-dimethyl-, FMO analysis can help predict its reactivity in cycloaddition or other pericyclic reactions.

Table 3: Frontier Molecular Orbital (FMO) Data and Reactivity Implications Note: Values are representative for a conjugated diene system.

| Orbital | Typical Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -8.5 | Acts as an electron donor (nucleophile). The conjugated π-system defines the HOMO. |

| LUMO | +0.5 | Acts as an electron acceptor (electrophile). The antibonding π* orbitals define the LUMO. |

| HOMO-LUMO Gap | 9.0 eV | A large gap indicates high kinetic stability and low chemical reactivity. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating complex reaction mechanisms by identifying intermediates and, crucially, the high-energy transition states that connect them. chemrxiv.orgresearchgate.netresearchgate.net For 2,6-Octadiene, 2,4-dimethyl-, a key reaction pathway that can be modeled is its formation via the researchgate.netresearchgate.net-sigmatropic Cope rearrangement.

Theoretical studies of the Cope rearrangement of diastereomeric 3,4-dimethyl-1,5-hexadienes to isomeric 2,6-octadienes have shown a strong preference for a chair-like transition state over a boat-like one. msu.edu By calculating the potential energy surface, researchers can map the entire reaction coordinate, from reactant to product. This involves optimizing the geometry of the transition state structure and calculating its energy, which provides the activation energy for the reaction. Such analyses have been critical in understanding the high stereoselectivity observed in these reactions. msu.edu The methods used for finding transition states are continuously improving, allowing for the analysis of even highly complex, multistep biosynthetic pathways. chemrxiv.orgresearchgate.netresearchgate.net

Table 4: Energetics of the Cope Rearrangement to form (E,E)-2,6-Octadiene Source: Based on data for the rearrangement of racemic 3,4-dimethyl-1,5-hexadiene. msu.edu

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (3,4-dimethyl-1,5-hexadiene) | 0.0 (Reference) | The starting material for the rearrangement. |

| Chair-like Transition State | ~35-40 | The preferred, lower-energy transition state for the reaction. |

| Boat-like Transition State | ~40-45 | A higher-energy, disfavored transition state. |

| Product ((E,E)-2,6-octadiene) | ~ -10 | The thermodynamically favored product of the rearrangement. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. longdom.org While specific QSAR studies on 2,6-Octadiene, 2,4-dimethyl- are not widely documented, the methodology is broadly applied to classes of related compounds like terpenoids to predict various endpoints. ljmu.ac.uknih.gov

A QSAR model is built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to correlate these descriptors with the observed activity. nih.gov For terpenoids, QSAR models have been used to predict sensory properties (like fragrance intensity), antimicrobial activity, or permeability across biological membranes. ljmu.ac.uk The resulting models can be used to screen new, untested compounds and prioritize them for synthesis and experimental testing.

Table 5: Common Molecular Descriptors Used in QSAR Studies for Terpenoids

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Molecular size and composition. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA), Molecular Volume | Three-dimensional shape and size. |

Polymerization Chemistry and Materials Science Applications of 2,6 Octadiene, 2,4 Dimethyl

Monomer Reactivity and Polymerization Kinetics

The reactivity of 2,6-Octadiene, 2,4-dimethyl- in polymerization is largely dictated by its molecular architecture. The chemical structure features an eight-carbon chain with a conjugated diene system at the 2- and 4-positions and methyl groups at carbons 2 and 4. vulcanchem.com This conjugated system, with its alternating double and single bonds, allows for resonance stabilization, which significantly influences its chemical behavior in polymerization reactions. vulcanchem.com

Radical-initiated polymerization is a viable method for this monomer. The process typically involves an initiator such as azobisisobutyronitrile (AIBN) and is conducted at temperatures ranging from 60 to 80°C. vulcanchem.com The methyl substituents on the diene backbone are expected to influence the monomer's reactivity and the stereochemistry of the polymerization, affecting the rate of propagation and the potential for chain transfer reactions.

In a related study on 2-methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol (MGP), a derivative containing a similar octadiene structure, the electron-donating nature of the alkyl groups was found to enhance the monomer's reactivity in oxidative polymerization. oup.com Cyclic voltammetry showed that MGP is more readily oxidized than 2,6-dimethylphenol (B121312) (DMP), which was attributed to the electron-donating effect of the 3,7-dimethyl-2,6-octadienyl group, thereby lowering the oxidation peak potential of the phenol. oup.com This suggests that the dimethyl substituents in 2,6-Octadiene, 2,4-dimethyl- likely play a role in activating the molecule for polymerization.

Homopolymerization and Copolymerization Studies

Homopolymerization of 2,6-Octadiene, 2,4-dimethyl- via radical initiation yields poly(2,4-dimethyloctadiene). vulcanchem.com This polymer is characterized as a thermoplastic, indicating its potential use in applications requiring materials that can be melted and reshaped. vulcanchem.com

While direct studies on the copolymerization of 2,6-Octadiene, 2,4-dimethyl- are limited, research on structurally similar monomers provides valuable insights. For instance, a study on 2,6-dimethyl-2,7-octadiene-6-trimethylsilyl-ether (LTMS), a non-conjugated diene ether, investigated its copolymerization with styrene (B11656) and acrylonitrile (B1666552) in the presence of benzoyl peroxide. researchgate.net The results indicated that LTMS does not undergo homopolymerization under these conditions, as evidenced by a negligible change in bromine number during homopolymerization attempts. researchgate.net In copolymerization, the reactivity ratio for LTMS (r2) was found to be zero in both systems, confirming its inability to add to its own growing polymer chain. researchgate.net

| Copolymerization System | Temperature (°C) | r1 (Styrene/Acrylonitrile) | r2 (LTMS) |

| Styrene-LTMS | 60 | 16.8 ± 0.4 | 0 |

| Styrene-LTMS | 80 | 21.6 ± 0.4 | 0 |

| Acrylonitrile-LTMS | 60 | 5.3 ± 0.2 | 0 |

| Data sourced from a study on 2,6-dimethyl-2,7-octadiene-6-trimethylsilyl-ether (LTMS), a related but distinct monomer. researchgate.net |

In another relevant study, 2-methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol (MGP) was successfully copolymerized with 2,6-dimethylphenol (DMP) through oxidative polymerization. oup.comoup.com The research found that MGP and DMP exhibited similar reactivity during the formation of the copolymer. oup.comoup.com

Synthesis of Novel Polymeric Materials Incorporating Octadiene Units

The incorporation of octadiene units into polymer backbones is a strategy for synthesizing novel materials with tailored properties. An example of this is the oxidative polymerization of 2-methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol (MGP) to create a unique poly(oxyphenylene). oup.comoup.com

The synthesis involves using a copper-pyridine catalyst to polymerize the MGP monomer, yielding poly[oxy[3-methyl-5-(3,7-dimethyl-2,6-octadienyl)-1,4-phenylene]]. oup.com This material combines the rigid backbone of a poly(oxyphenylene) with bulky, flexible isoprenoid side chains. The resulting copolymers, particularly when MGP is copolymerized with DMP, were found to have notable gas permeability properties, showing good permselectivity for oxygen over nitrogen. oup.com Furthermore, the octadienyl groups within the polymer structure remain chemically active and can undergo further reactions, such as the addition of bromine. oup.com This post-polymerization modification capability allows for further tuning of the material's properties, for instance, imparting self-extinguishing characteristics. oup.com

| Polymer/Copolymer | Monomers | Polymerization Type | Resulting Polymer |

| Homopolymer | 2,6-Octadiene, 2,4-dimethyl- | Radical-initiated | Poly(2,4-dimethyloctadiene) vulcanchem.com |

| Copolymer | MGP and DMP | Oxidative | Poly[oxy[3-methyl-5-(3,7-dimethyl-2,6-octadienyl)-1,4-phenylene]]-co-[oxy(3,5-dimethyl-1,4-phenylene)] oup.com |

| MGP: 2-methyl-6-(3,7-dimethyl-2,6-octadienyl)phenol; DMP: 2,6-dimethylphenol |

Influence of Diene Structure on Polymer Properties

The specific structure of the diene monomer is a determining factor for the properties of the resulting polymer. For 2,6-Octadiene, 2,4-dimethyl-, the presence of a conjugated double bond system is crucial for its reactivity in polymerization. vulcanchem.com Conjugated dienes generally exhibit higher reactivity in polymerization compared to their non-conjugated counterparts.

This is illustrated by the poor polymerizability of the non-conjugated 2,6-dimethyl-2,7-octadiene-6-trimethylsilyl-ether (LTMS), which failed to homopolymerize under free-radical conditions. researchgate.net The separation of the double bonds by more than one single bond in LTMS prevents the resonance stabilization that facilitates polymerization in conjugated systems.

The methyl substituents also exert a significant influence. In the thermoplastic poly(2,4-dimethyloctadiene), these groups contribute to the polymer's chain stiffness and intermolecular forces, which in turn dictate its thermal and mechanical properties, such as its melting point and modulus. vulcanchem.com In the case of the MGP-DMP copolymers, the bulky 3,7-dimethyl-2,6-octadienyl side group, derived from the octadiene structure, was shown to influence the gas permeability of the final polymer membrane. oup.com This demonstrates how the diene's structure, even as a side chain, can be used to engineer specific functionalities and performance characteristics into the final material.

Research on Derivatives and Analogues of 2,6 Octadiene, 2,4 Dimethyl

Functionalized Octadiene Derivatives (e.g., Diols, Aldehydes, Carboxylic Acids)

The presence of double bonds in the 2,4-dimethyl-2,6-octadiene structure allows for a variety of functionalization reactions, leading to the formation of alcohols (diols), aldehydes, and carboxylic acids. These derivatives are significant as intermediates in organic synthesis and as compounds with unique properties.

Diols: The diol derivative, (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, is an important functionalized derivative. It is an organic compound characterized by a diene structure with two double bonds at the 2 and 6 positions and hydroxyl (-OH) groups at the 1 and 8 positions. pitt.edu The synthesis of (E,Z)-2,6-dimethylocta-2,6-dien-1,8-diol (8-hydroxynerol) can be achieved by reacting 10-hydroxynerylacetate with potassium carbonate in dry methanol. google.com The crude product is then purified using chromatography on silica (B1680970) gel. google.com

Another method for producing trans,trans-2,6-dimethyl-2,6-octadiene-1,8-diol is through the pyrolysis of precursors like 2,6-dimethyl-2,3,8-triacetoxyoctane. Current time information in Bangalore, IN. This diol serves as a key intermediate in the synthesis of various compounds. For instance, it can be reduced to its acetate (B1210297) form using reducing agents like lithium aluminum hydride (LiAlH4). Current time information in Bangalore, IN.

Aldehydes: The oxidation of dimethyl-octadiene derivatives can yield corresponding aldehydes. For example, 2,6-Dimethylocta-2,6-dienedial is an α,β-unsaturated dialdehyde. irjmets.com One synthetic route to this compound involves the oxidation of 2,6-dimethyl-2,6-octadiene with oxidizing agents such as potassium permanganate (B83412) or ozone under controlled temperature in a solvent like dichloromethane. irjmets.com Another significant aldehyde is 3,7-Dimethyloct-7-enal, an aliphatic aldehyde with a terminal aldehyde group. thegoodscentscompany.com It can be synthesized through the oxidation of the corresponding alcohol, 3,7-dimethyloct-7-en-1-ol, using pyridinium (B92312) chlorochromate (PCC) in dichloromethane, which selectively oxidizes the primary alcohol to an aldehyde. thegoodscentscompany.com

Citral, or 3,7-dimethyl-2,6-octadienal, is a mixture of two geometric isomers, geranial and neral, and is a major component of lemongrass oil. nih.gov It is an enal with methyl substituents at positions 3 and 7. nih.gov

Carboxylic Acids: Further oxidation of the aldehyde derivatives leads to carboxylic acids. For instance, 2,6-Dimethylocta-2,6-dienedial can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide. irjmets.com Similarly, (Z/E)-3,7-dimethyl-2,6-octadienoic acids can be synthesized from commercially available geraniol (B1671447)/nerol through a selective two-step oxidation process. mdpi.com These carboxylic acids can then be converted into various derivatives, such as amides, by reacting them with different amines. mdpi.com

| Derivative Type | Example Compound | Synthesis Method | Key Reagents |

|---|---|---|---|

| Diol | (E,Z)-2,6-dimethylocta-2,6-dien-1,8-diol | Reaction of 10-hydroxynerylacetate | Potassium carbonate, Methanol google.com |

| Aldehyde | 2,6-Dimethylocta-2,6-dienedial | Oxidation of 2,6-dimethyl-2,6-octadiene | Potassium permanganate or ozone irjmets.com |

| Carboxylic Acid | (Z/E)-3,7-dimethyl-2,6-octadienoic acid | Two-step oxidation of geraniol/nerol | Dess-Martin oxidant, Pinnick oxidation mdpi.com |

Synthesis and Characterization of Substituted Octatrienes

The extension of the conjugated system in dimethyl-octadienes leads to the formation of substituted octatrienes, which are of interest for their electronic properties and as building blocks for more complex molecules like carotenoids.

A key example is the synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. This compound is a light-yellow solid and serves as a crucial intermediate in the synthesis of carotenoids such as β-carotene and lycopene. google.comgoogleapis.com One patented method for its synthesis involves a multi-step process starting from acetaldehyde (B116499) diethyl acetal (B89532) and ethyl-(1-propenyl)-ether. google.compatentbuddy.com The process includes the formation of 1,1,3-triethoxy-2-methyl-butane, followed by pyrolysis to produce 1-methoxy-2-methyl-1,3-butadiene. google.com This intermediate is then chlorinated and reacted with a triphenylphosphine (B44618) salt to form a phosphonium (B103445) salt. google.com Finally, condensation of the phosphonium salt and subsequent hydrolysis under acidic conditions yields the target dialdehyde. google.compatentbuddy.com Another route involves the use of trans-1,4-dichloro-2-butene (B41546) as a starting material, which undergoes a Grignard reaction, condensation, and acidic hydrolysis. google.comgoogleapis.com

Another important substituted octatriene is 2,6-dimethyl-2,4,6-octatriene, also known as allo-ocimene. It is a naturally occurring monoterpene hydrocarbon. One synthetic route to allo-ocimene is the flash vacuum pyrolysis of alpha-pinene. This compound is a liquid at room temperature and is soluble in DMSO. Allo-ocimene can undergo various reactions such as oxidation to form epoxides and reduction to yield saturated hydrocarbons.

The characterization of these substituted octatrienes is typically performed using standard spectroscopic techniques. For 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, its identity as a light-yellow powder with a specific melting point range (157.0–159.0 °C) is a key characteristic. google.comgoogleapis.com For allo-ocimene, its technical grade purity is around 80%, and it has a boiling point of 73-75 °C at 14 mmHg. sigmaaldrich.com

| Compound Name | Molecular Formula | Appearance | Key Application |

|---|---|---|---|

| 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde | C10H12O2 biosynth.com | Light-yellow powder google.comgoogleapis.com | Intermediate for carotenoid synthesis google.comgoogleapis.com |

| 2,6-dimethyl-2,4,6-octatriene (Allo-ocimene) | C10H16 | Liquid sigmaaldrich.com | Precursor in organic synthesis |

Heterocyclic and Organometallic Derivatives

The reactivity of the diene system in 2,4-dimethyl-2,6-octadiene and its analogues makes them suitable substrates for the synthesis of heterocyclic and organometallic compounds.

Heterocyclic Derivatives: Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a major class of organic compounds with wide-ranging applications. The synthesis of heterocyclic compounds can be achieved through various reactions like cyclization, condensation, and cycloaddition. For instance, functionalized bicyclo[3.2.1]octadiene systems fused with a thiophene (B33073) ring have been prepared through photochemical cyclization and aldol (B89426) condensation reactions starting from bicyclo[3.2.1]octadiene thiophene derivatives. beilstein-journals.org

In a different approach, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives have been synthesized, and their 6,7-epoxy analogues were obtained through oxidation. mdpi.com Further research is exploring the replacement of aromatic and aliphatic amines with nitrogen-containing heterocyclic amines to create new derivatives. mdpi.com Additionally, coumarin (B35378) derivatives incorporating a dimethyl-octadiene structure, such as 7-[(6-hydroxy-3,7-dimethylocta-2,7-dien-1-yl)oxy]-2H-chromen-2-one, have been identified. phytobank.ca

Organometallic Derivatives: Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. mlsu.ac.in Cyclooctadiene is a common ligand in organometallic chemistry, and its complexes with metals like iridium and palladium are well-studied. acs.orgacs.org For example, cationic cyclooctadiene complexes of iridium are known to be excellent precursors for catalysts in homogeneous hydrogenation reactions. acs.org The versatility of cyclooctadiene ligands allows them to adopt various coordination modes, influencing the selectivity of catalytic reactions like alkyne hydrosilylation. acs.org

Palladium-catalyzed reactions of 1,3-dienes can proceed through intermediates like (η1,η3-octadienediyl)palladium complexes. acs.org Organometallic catalysts are widely used in organic synthesis to create carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of such catalysts is crucial for producing a wide range of chemical and pharmaceutical compounds. researchgate.net

Naturally Occurring Isomers and Analogues of Dimethyl Octadienes

Several isomers and analogues of dimethyl octadienes are found in nature, often contributing to the characteristic aroma of the plants in which they are present.

Allo-ocimene (2,6-dimethyl-2,4,6-octatriene) is a natural product found in a variety of plants, including Angelica sinensis (Dang Gui), Curcuma amada, Psidium guajava, and Zanthoxylum species. It contributes to the floral and sweet aroma profiles of these plants.

Citronellene (3,7-dimethyl-1,6-octadiene) , also known as dihydromyrcene, is another naturally occurring analogue. nist.gov It is used as an intermediate in the fragrance industry for the synthesis of compounds like dihydromyrcenol (B102105) and citronellol.

Yomogi alcohol ((3E)-2,5,5-trimethylhepta-3,6-dien-2-ol) is an irregular monoterpene that has been identified in various plants, including those of the Asteraceae family like Artemisia. neist.res.inresearchgate.net It is considered an unusual monoterpene and has been found in the essential oils of plants like Artemisia pallens. thegoodscentscompany.comresearchgate.net

Artemisia pallens , commonly known as Davana, is an aromatic herb rich in various phytochemicals, including terpenoids. irjmets.comijmps.orgherbmedpharmacol.com The essential oil from this plant, Davana oil, is used extensively in the perfumery and cosmetics industries. ijmps.org The plant contains a variety of compounds that contribute to its biological activities. irjmets.com Bioassay-guided isolation from the roots of Artemisia pallens has led to the identification of spiro compounds. tandfonline.com

| Compound Name | IUPAC Name | Natural Source (Example) |

|---|---|---|

| Allo-ocimene | 2,6-dimethyl-2,4,6-octatriene | Angelica sinensis |

| Citronellene | 3,7-dimethyl-1,6-octadiene nist.gov | Fragrance intermediate |

| Yomogi alcohol | (3E)-2,5,5-trimethylhepta-3,6-dien-2-ol neist.res.in | Artemisia species researchgate.net |

Future Research Directions and Emerging Applications for 2,6 Octadiene, 2,4 Dimethyl

Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for unlocking the full potential of 2,6-Octadiene, 2,4-dimethyl- in various chemical transformations. Research is increasingly focused on designing catalysts that offer high selectivity and efficiency, minimizing waste and by-product formation.

One promising area of investigation involves the use of transition metal catalysts. For instance, nickel-based catalysts have been explored for multicomponent reactions to synthesize derivatives of 1,6-octadiene (B1609464). researchgate.net Similarly, ruthenium complexes are being studied for their catalytic activity in upgrading alcohols, a process that could be adapted for transformations involving dienes like 2,6-Octadiene, 2,4-dimethyl-. cardiff.ac.ukcardiff.ac.uk The design of these catalysts often involves the use of specific ligands, such as phosphines, to modulate the catalyst's electronic and steric properties, thereby enhancing selectivity. cardiff.ac.uk

Furthermore, the concept of "borrowed hydrogen" chemistry, often facilitated by ruthenium and iridium catalysts, presents an avenue for the selective functionalization of unsaturated compounds. cardiff.ac.uk This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The application of such systems to 2,6-Octadiene, 2,4-dimethyl- could lead to novel and efficient synthetic routes for a variety of valuable chemicals.

Recent advancements in photocatalysis, particularly dual nickel-photoredox manifolds, offer another exciting direction. tdx.cat These systems can enable a range of transformations, including cross-coupling and dehalogenation reactions, under visible light irradiation. tdx.cat Exploring the application of such photoredox catalysis to 2,6-Octadiene, 2,4-dimethyl- could open up new pathways for its conversion into complex molecules.

The table below summarizes key research findings in the development of advanced catalytic systems.

| Catalyst System | Transformation Type | Key Findings |

| Nickel-based catalysts | Multicomponent reactions | Synthesis of 1,6-octadiene derivatives. researchgate.net |

| Ruthenium complexes | Alcohol upgrading | Potential for selective functionalization of dienes. cardiff.ac.ukcardiff.ac.uk |

| Dual nickel-photoredox | Cross-coupling, dehalogenation | Visible-light mediated transformations. tdx.cat |

Development of Novel Materials from 2,6-Octadiene, 2,4-dimethyl-

The unique structural features of 2,6-Octadiene, 2,4-dimethyl-, particularly its diene functionality, make it a promising monomer for the synthesis of novel polymers and materials. The arrangement of double bonds allows for various polymerization techniques, leading to materials with tailored properties.

One area of interest is the development of new types of elastomers and plastics. The polymerization of dienes can lead to materials with a range of mechanical and thermal properties, depending on the polymerization method and the incorporation of other monomers. The presence of methyl groups in 2,6-Octadiene, 2,4-dimethyl- can also influence the properties of the resulting polymer, potentially leading to materials with improved thermal stability or solubility.

Furthermore, the conversion of 2,6-Octadiene, 2,4-dimethyl- into functionalized derivatives opens up possibilities for creating specialty polymers. For example, epoxidation of the double bonds could introduce reactive sites for cross-linking or for the attachment of other chemical moieties, leading to the development of coatings, adhesives, or composite materials. Research into the synthesis of derivatives such as (Z/E)-3,7-dimethyl-2,6-octadienamide and its epoxy analogues has already demonstrated the potential for creating new bioactive compounds, which could be extended to material applications. mdpi.com

The table below outlines potential material applications for 2,6-Octadiene, 2,4-dimethyl-.

| Potential Material | Key Features | Possible Applications |

| Elastomers | Flexible, elastic | Tires, seals, hoses |

| Plastics | Rigid, moldable | Packaging, consumer goods |

| Specialty Polymers | Functionalized | Coatings, adhesives, composites |

Integration with Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. colab.ws 2,6-Octadiene, 2,4-dimethyl-, particularly if sourced from renewable feedstocks, has the potential to be a key building block in a more sustainable chemical industry.

A major focus of sustainable chemistry is the use of bio-based resources. cardiff.ac.uk Terpenes, including isomers of dimethyl-octadiene, are naturally occurring compounds found in various plants. nih.gov Exploring and optimizing the extraction of 2,6-Octadiene, 2,4-dimethyl- from these natural sources, or developing efficient biocatalytic or fermentation-based production methods, would align with the goals of green chemistry.

Another key aspect of sustainability is the development of environmentally benign synthetic methods. This includes the use of non-toxic solvents, renewable reagents, and catalytic processes that minimize waste. researchgate.net Research into the chemoenzymatic synthesis of related compounds has shown significant reductions in waste and cost compared to traditional chemical methods. researchgate.net Applying similar principles to the transformations of 2,6-Octadiene, 2,4-dimethyl- would be a significant step towards sustainability.

The integration of 2,6-Octadiene, 2,4-dimethyl- into a circular economy model is another important consideration. This would involve designing products and processes where the compound and its derivatives can be recycled or biodegraded at the end of their life cycle.

Exploration of New Synthetic Pathways and Bio-based Production

The development of novel and efficient synthetic routes to 2,6-Octadiene, 2,4-dimethyl- and its derivatives is essential for its widespread application. While it can be found in nature, chemical synthesis provides a more reliable and scalable source.

Current research is exploring various synthetic strategies. For example, multicomponent reactions catalyzed by metals like nickel offer a streamlined approach to building complex molecules from simpler starting materials. researchgate.net Dehydrogenative annulations are another powerful tool for constructing complex polycyclic aromatic compounds, a strategy that could potentially be adapted for the synthesis of novel structures from diene precursors. acs.org

A particularly promising area is the development of bio-based production methods. This could involve leveraging the biosynthetic pathways of organisms that naturally produce terpenes. For instance, microalgae like Chlorella species are known to produce a variety of lipids and hydrocarbons, including 2,6-dimethyl-2,6-octadiene. mdpi.com Genetic engineering of these or other microorganisms could enhance the production of specific isomers like 2,4-dimethyl-2,6-octadiene.

Furthermore, the conversion of readily available bio-based feedstocks, such as malic acid, into platform molecules that can then be transformed into a variety of valuable chemicals is a key strategy in biorefining. rsc.org A similar approach could be developed to produce 2,6-Octadiene, 2,4-dimethyl- from renewable resources.

The table below highlights different approaches to the synthesis and production of 2,6-Octadiene, 2,4-dimethyl-.

| Synthesis/Production Method | Description | Key Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single step. researchgate.net | High atom economy, operational simplicity. |

| Dehydrogenative Annulations | Formation of new rings via intramolecular coupling. acs.org | Access to complex aromatic structures. |

| Bio-based Production | Use of microorganisms or enzymes for synthesis. mdpi.com | Renewable, potentially lower environmental impact. |

| Biorefining | Conversion of biomass into a range of chemicals. rsc.org | Integrated and sustainable production. |

Q & A

Basic Research Questions

Q. How can researchers identify and structurally characterize 2,6-octadiene, 2,4-dimethyl- in natural extracts or synthetic mixtures?

- Methodological Approach :

-

Chromatographic Separation : Use gas chromatography (GC) coupled with mass spectrometry (GC-MS) for preliminary identification. Compare retention indices and fragmentation patterns with reference libraries .

-

Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm double-bond positions and methyl group arrangements. For example, signals in the δ 5.0–5.5 ppm range (olefinic protons) and δ 1.5–2.0 ppm (methyl groups) are critical .

-

Physical Property Validation : Cross-check with literature values for boiling point (154–155°C), density (0.760 g/mL), and refractive index (n20/D 1.437) .

Table 1: Key Physical Properties

Property Value Source Boiling Point 154–155°C Density (20°C) 0.760 g/mL Refractive Index (n20/D) 1.437 Molecular Weight 138.25 g/mol

Q. What are the natural sources of 2,6-octadiene, 2,4-dimethyl-?

- Methodological Approach :

- Plant Extract Analysis : Perform hydrodistillation or supercritical CO extraction on plant materials (e.g., turmeric rhizomes). Analyze the essential oil via GC-MS to detect 2,6-octadiene, 2,4-dimethyl- as a minor component (<1.2% in Curcuma longa) .

- Comparative Studies : Compare samples from diverse geographical regions to assess variability in terpene content, as demonstrated in studies of Indonesian, Pakistani, and Bhutanese turmeric .

Advanced Research Questions

Q. How can isomer-specific synthesis of 2,6-octadiene, 2,4-dimethyl- be optimized to control stereochemistry?

- Methodological Approach :

- Catalytic Strategies : Use transition-metal catalysts (e.g., palladium or ruthenium complexes) to direct regioselective allylic alkylation. For example, optimize reaction conditions (temperature, solvent polarity) to favor cis or trans configurations .

- Stereochemical Analysis : Apply circular dichroism (CD) spectroscopy or NOESY NMR to confirm double-bond geometry .

Q. How can researchers resolve contradictions in reported physical or spectral data for 2,6-octadiene, 2,4-dimethyl-?

- Methodological Approach :

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with a chiral column to isolate enantiomers or diastereomers that may contribute to conflicting data .

- Multi-Technique Validation : Combine GC-MS, NMR, and infrared (IR) spectroscopy to cross-validate results. For instance, discrepancies in boiling points may arise from impurities; fractional distillation followed by GC-MS can clarify .

Q. What computational methods are suitable for predicting the reactivity or stability of 2,6-octadiene, 2,4-dimethyl-?

- Methodological Approach :

- Density Functional Theory (DFT) : Calculate thermodynamic stability of isomers (e.g., cis vs. trans) using B3LYP/6-31G(d) basis sets. Compare activation energies for oxidation or polymerization pathways .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments to predict solubility or aggregation behavior .

Q. What analytical challenges arise in detecting 2,6-octadiene, 2,4-dimethyl- in complex mixtures, and how can they be addressed?

- Methodological Approach :

- Co-elution Mitigation : Use two-dimensional GC (GC×GC) to separate co-eluting terpenes in essential oils. Pair with time-of-flight MS (TOF-MS) for high-resolution mass detection .

- Internal Standards : Spike samples with deuterated analogs (e.g., d-2,6-octadiene) for quantitative accuracy via isotope dilution .

Data Presentation and Compliance

- Guidelines : Follow the Extended Essay Guide () for data presentation:

- Use SI units and consistent nomenclature (e.g., "2,6-octadiene, 2,4-dimethyl-" instead of abbreviations).

- Include error margins and statistical significance (e.g., ±0.1°C for boiling points) .

- Label all spectra and chromatograms with acquisition parameters (e.g., NMR frequency, GC column type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.